Cas no 41876-52-2 (2-Benzyl-4-bromo-1-methoxybenzene)
2-Benzyl-4-bromo-1-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-benzyl-4-bromo-1-methoxybenzene
- XJJSSEXOKIYBPT-UHFFFAOYSA-N
- 41876-52-2
- E96457
- 2-benzyl-4-bromo-anisole
- SCHEMBL3891823
- MFCD32902975
- CS-0190246
- 2-Benzyl-4-bromo-1-methoxybenzene
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- MDL: MFCD32902975
- Inchi: 1S/C14H13BrO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
- InChI Key: XJJSSEXOKIYBPT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)CC1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 276.01498Da
- Monoisotopic Mass: 276.01498Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 9.2Ų
2-Benzyl-4-bromo-1-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB574880-250 mg |
2-Benzyl-4-bromo-1-methoxybenzene; . |
41876-52-2 | 250MG |
€364.80 | 2023-04-13 | ||
| abcr | AB574880-500 mg |
2-Benzyl-4-bromo-1-methoxybenzene; . |
41876-52-2 | 500MG |
€614.50 | 2023-04-13 | ||
| abcr | AB574880-1 g |
2-Benzyl-4-bromo-1-methoxybenzene; . |
41876-52-2 | 1g |
€840.20 | 2023-04-13 | ||
| abcr | AB574880-250mg |
2-Benzyl-4-bromo-1-methoxybenzene; . |
41876-52-2 | 250mg |
€736.00 | 2025-04-18 | ||
| abcr | AB574880-500mg |
2-Benzyl-4-bromo-1-methoxybenzene; . |
41876-52-2 | 500mg |
€1029.50 | 2025-04-18 | ||
| abcr | AB574880-1g |
2-Benzyl-4-bromo-1-methoxybenzene; . |
41876-52-2 | 1g |
€1419.20 | 2025-04-18 | ||
| Aaron | AR021PS1-250mg |
2-Benzyl-4-bromo-1-methoxybenzene |
41876-52-2 | 95% | 250mg |
$1124.00 | 2025-02-12 | |
| Aaron | AR021PS1-500mg |
2-Benzyl-4-bromo-1-methoxybenzene |
41876-52-2 | 95% | 500mg |
$1277.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260916-500mg |
2-Benzyl-4-bromo-1-methoxybenzene |
41876-52-2 | 98% | 500mg |
¥6191.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260916-1g |
2-Benzyl-4-bromo-1-methoxybenzene |
41876-52-2 | 98% | 1g |
¥9517.00 | 2024-05-14 |
2-Benzyl-4-bromo-1-methoxybenzene Suppliers
2-Benzyl-4-bromo-1-methoxybenzene Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-Benzyl-4-bromo-1-methoxybenzene
Recent Advances in the Study of 2-Benzyl-4-bromo-1-methoxybenzene (CAS: 41876-52-2) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Benzyl-4-bromo-1-methoxybenzene (CAS: 41876-52-2) is a brominated aromatic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key intermediate in the synthesis of novel kinase inhibitors. Researchers at University of Cambridge developed an efficient Pd-catalyzed cross-coupling protocol using 2-benzyl-4-bromo-1-methoxybenzene to access structurally diverse biaryl compounds with potent inhibitory activity against CDK8, a cancer-relevant kinase target. The electron-rich methoxy group at the 1-position was found to significantly influence the compound's reactivity in Suzuki-Miyaura couplings.
In pharmaceutical formulation research, 2-benzyl-4-bromo-1-methoxybenzene has shown promise as a crystallization modifier. A 2024 Nature Materials paper reported its ability to control polymorph selection in active pharmaceutical ingredients (APIs), particularly for compounds prone to forming multiple crystal forms. The bromine atom's specific halogen bonding interactions with API molecules were identified as crucial for directing crystal packing arrangements.
Recent toxicological studies (2024, Chemical Research in Toxicology) have investigated the compound's metabolic fate using human liver microsomes. The primary metabolic pathway involves O-demethylation at the 1-position, followed by glutathione conjugation. These findings are particularly relevant for pharmaceutical researchers considering this scaffold for drug development, as they inform potential metabolic liabilities.
Emerging applications in chemical biology include its use as a photoaffinity labeling agent. A 2023 ACS Chemical Biology study demonstrated that derivatives of 2-benzyl-4-bromo-1-methoxybenzene bearing diazirine groups could effectively capture protein-ligand interactions through photo-crosslinking, with the bromine atom serving as a convenient handle for subsequent bioconjugation.
The compound's physicochemical properties have been systematically characterized in recent work (2024, Journal of Pharmaceutical Sciences). Key parameters include a logP of 3.2, aqueous solubility of 12 μg/mL at pH 7.4, and melting point of 98-100°C. These properties make it suitable for various pharmaceutical applications while presenting formulation challenges that current research is addressing through prodrug approaches.
Ongoing research directions include the development of continuous flow synthesis methods for 2-benzyl-4-bromo-1-methoxybenzene to improve scalability and sustainability. Preliminary results presented at the 2024 International Symposium on Chemical Biology suggest that microreactor technology can reduce reaction times from hours to minutes while maintaining high yields (>85%).
In conclusion, 2-benzyl-4-bromo-1-methoxybenzene (41876-52-2) continues to be a valuable tool in chemical biology and pharmaceutical research, with recent advances expanding its applications in drug discovery, materials science, and chemical biology techniques. Future research will likely focus on developing novel derivatives with enhanced properties and exploring its potential as a privileged scaffold in medicinal chemistry.
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